molecular formula C9H17ClN2O B076031 1-(2-Chloroethyl)-3-cyclohexylurea CAS No. 13908-11-7

1-(2-Chloroethyl)-3-cyclohexylurea

Cat. No. B076031
CAS RN: 13908-11-7
M. Wt: 204.7 g/mol
InChI Key: BIOZXMXBLXQEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea involves chemical reactions that lead to the formation of this compound. Details on the specific synthesis process are not directly available, but typically, such compounds are synthesized through the reaction of cyclohexylamine with 2-chloroethyl isocyanate or similar precursors under controlled conditions.

Molecular Structure Analysis

The three-dimensional structure of 1-(2-Chloroethyl)-3-cyclohexylurea (MeCCNU) has been determined by single-crystal x-ray diffraction. It crystallizes in the monoclinic space group, with the cyclohexyl ring adopting a chair conformation. The plane of the nitrosourea moiety is twisted approximately 90 degrees from the cyclohexyl ring, indicating significant asymmetry in the carbon-nitrogen bonds of the urea group (H. Smith, A. Camerman, & N. Camerman, 1978).

Chemical Reactions and Properties

The chemical degradation of 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea under physiological conditions results in several degradation products, including 2-chloroethanol, acetaldehyde, and vinyl chloride. This indicates a complex degradation pathway that involves the release of a 2-chloroethyl alkylating intermediate, suggesting a mechanism not solely based on the loss of the chloro group as chloride ion (D. J. Reed, H. E. May, R. Boose, K. Gregory, & M. Beilstein, 1975).

Scientific Research Applications

  • Pharmacokinetics and Biotransformation : CCNU is lipid-soluble and rapidly degrades in plasma. It's primarily excreted by the kidneys, with significant biliary secretion and reabsorption from the gastrointestinal tract. It shows different degradation and excretion patterns in various animal models, including mice, rats, dogs, and monkeys (Oliverio et al., 1970).

  • Clinical Tolerance and Effectiveness in Cancer Treatment : Clinical studies have explored CCNU's tolerance in patients with advanced cancer, noting its effectiveness against certain cancers, including bronchogenic carcinoma and malignant lymphoma, and its dose-limiting toxicity (Hansen et al., 1971).

  • Molecular Structure and Properties : Research on the molecular structure of CCNU variants has provided insights into their three-dimensional conformations and molecular interactions (Smith et al., 1978).

  • Chemical Degradation and Alkylating Properties : Studies have demonstrated the formation of various degradation products from CCNU, including 2-chloroethanol, suggesting a mode of degradation that involves alkylating intermediates (Reed et al., 1975).

  • Binding to Cellular Components : CCNU has been shown to bind extensively to cellular proteins, particularly to the proteins of cell nuclei. This interaction plays a crucial role in its mechanism of action (Woolley et al., 1976).

  • Interaction with Nucleic Acids and Proteins : The drug exhibits dual capacity, modifying cellular proteins via carbamoylation and nucleic acids via alkylation. This dual interaction is significant for its carcinostatic activity (Cheng et al., 1972).

  • Potential Modified Compounds for Reduced Toxicity : Research into structurally related compounds, like 3-(Tetraacetyl glucopyranos-2-yl)-1-(2-chloroethyl)-1-nitrosourea, has shown potential for maintaining antitumor activity with reduced bone marrow toxicity (Schein et al., 1973).

Safety And Hazards

While the specific safety and hazards of “1-(2-Chloroethyl)-3-cyclohexylurea” are not available in the literature I found, similar compounds often require careful handling due to their reactivity and potential toxicity .

properties

IUPAC Name

1-(2-chloroethyl)-3-cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOZXMXBLXQEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160887
Record name 1-(2-Chloroethyl)-3-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-3-cyclohexylurea

CAS RN

13908-11-7
Record name 1-(2-Chloroethyl)-3-cyclohexylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013908117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13908-11-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chloroethyl)-3-cyclohexylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROETHYL)-3-CYCLOHEXYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C001066WH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-cyclohexylurea
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-3-cyclohexylurea
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroethyl)-3-cyclohexylurea
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethyl)-3-cyclohexylurea
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethyl)-3-cyclohexylurea
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroethyl)-3-cyclohexylurea

Citations

For This Compound
24
Citations
J Mackey, D Grover, G Pruneda, E Zenk… - … and Processing-Process …, 2023 - Elsevier
This study details the development of simulation-aided design, development, and successful operation of a continuous liquid-liquid extraction platform made with 1.5 mm tubing for the …
Number of citations: 0 www.sciencedirect.com
SK Carter, FM Schabel Jr, LE Broder… - Advances in cancer …, 1973 - Elsevier
Publisher Summary This chapter focuses on nitrosoureas and its use in cancer treatment. Nitrosoureas is one of the exciting groups of compounds to arise out of the Chemotherapy …
Number of citations: 253 www.sciencedirect.com
H Lin - 1980 - escholarship.org
The chemical and enzymatic reactions of an antineoplastic agent BCNU (1, 3-bis (2-chloroethyl)-1-nitrosourea) were investigated. The chemical degradation of BCNU in phosphate …
Number of citations: 3 escholarship.org
Z Jaman, TJP Sobreira, A Mufti… - … Process Research & …, 2019 - ACS Publications
Lomustine, an important agent for treatment of brain tumors and Hodgkin’s lymphoma, has been synthesized using continuous flow methodology. Desorption electrospray ionization …
Number of citations: 48 pubs.acs.org
S Diab, M Raiyat, DI Gerogiorgis - Reaction Chemistry & Engineering, 2021 - pubs.rsc.org
Continuous flow synthesis of active pharmaceutical ingredients (APIs) can offer access to process conditions that are otherwise hazardous when operated in batch mode, resulting in …
Number of citations: 8 pubs.rsc.org
D Laky, D Casas-Orozco, F Rossi, JS Mackey… - Computer Aided …, 2022 - Elsevier
The pharmaceutical industry has seen more interest in shifting from traditional fully batch operation to continuous manufacturing. With these shifts in mind and the adoption of industry …
Number of citations: 1 www.sciencedirect.com
KP Upperton - 1989 - spiral.imperial.ac.uk
Clarification of nomenclature Throughout this work compounds are referred to as their VL-glutamyl derivatives as opposed to the Page 1 Clarification of nomenclature Throughout this …
Number of citations: 2 spiral.imperial.ac.uk
DP Elder, AM Lipczynski, A Teasdale - Journal of pharmaceutical and …, 2008 - Elsevier
This paper continues the review of the relevant scientific literature associated with the control and analysis of potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (…
Number of citations: 101 www.sciencedirect.com
S Diab, M Raiyat, DI Gerogiorgis - pure.ed.ac.uk
Continuous flow synthesis of active pharmaceutical ingredients (APIs) can offer access to process conditions that are otherwise hazardous when operated in batch mode, resulting in …
Number of citations: 2 www.pure.ed.ac.uk
F Meijide, JV Tato, J Casado, A Castro… - Journal of the Chemical …, 1987 - pubs.rsc.org
The kinetics of the reaction between phenylurea (PhU) and nitrous acid in aqueous perchloric acid solution at 25 C have been studied spectrophotometrically over the acidity range pH …
Number of citations: 5 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.